Multi-Target Kinase and HDAC Inhibition vs. Single-Target Comparators
Antitumor agent-123 (Compound 4d) is distinguished by its simultaneous inhibition of JAK2, JAK3, HDAC1, and HDAC6 [1]. In contrast, the FDA-approved JAK inhibitor ruxolitinib is a potent and selective inhibitor of JAK1/2 (IC50 values of 3.3 nM and 2.8 nM, respectively) with no reported activity against HDAC enzymes . The selective HDAC6 inhibitor nexturastat A exhibits potent inhibition of HDAC6 (IC50 = 5.02 nM) but lacks activity against JAK family kinases [2]. The multi-target profile of Antitumor agent-123 is a deliberate design feature intended to simultaneously abrogate two distinct tumor defense mechanisms, a property not achievable with the single-target comparators [1].
| Evidence Dimension | In vitro target inhibition profile (IC50) |
|---|---|
| Target Compound Data | JAK2: 34.6 μM; JAK3: 2.6 μM; Inhibits HDAC1 and HDAC6 (exact IC50 values not reported in abstract, described as 'potent') |
| Comparator Or Baseline | Ruxolitinib: JAK1 = 3.3 nM, JAK2 = 2.8 nM, no HDAC inhibition. Nexturastat A: HDAC6 = 5.02 nM, no JAK inhibition. |
| Quantified Difference | Target compound is a dual JAK/HDAC inhibitor, whereas comparators are single-mechanism agents. |
| Conditions | Biochemical kinase and HDAC enzyme assays; data from independent studies. |
Why This Matters
For procurement, this ensures the compound enables investigation of dual JAK/HDAC pathway inhibition in a single agent, which is not possible with standard-of-care single-target inhibitors.
- [1] Waitman KB, et al. HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents. Eur J Med Chem. 2024 Jan 5;263:115935. View Source
- [2] Bergman JA, et al. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012 Nov 26;55(22):9891-9. View Source
